Phosphonic diamide, N,N,N',N'-tetraethyl-P-phenyl-

Description

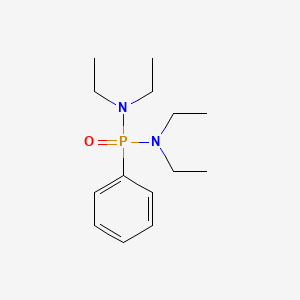

Phosphonic diamides are organophosphorus compounds characterized by a central phosphorus atom bonded to two amide groups. The compound N,N,N',N'-tetraethyl-P-phenyl-phosphonic diamide features a phenyl group attached to phosphorus, with tetraethylamine substituents on the amide nitrogens. Such compounds are of interest in medicinal chemistry, agrochemistry, and materials science due to their structural versatility and bioactivity .

Structure

3D Structure

Properties

CAS No. |

4519-35-1 |

|---|---|

Molecular Formula |

C14H25N2OP |

Molecular Weight |

268.33 g/mol |

IUPAC Name |

N-[diethylamino(phenyl)phosphoryl]-N-ethylethanamine |

InChI |

InChI=1S/C14H25N2OP/c1-5-15(6-2)18(17,16(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |

InChI Key |

KPGVXVMXRHCDQU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)P(=O)(C1=CC=CC=C1)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Standard Laboratory-Scale Synthesis

Procedure:

- Reactants: Phenylphosphonic dichloride (1 equiv), tetraethylamine (2.2 equiv).

- Solvent: Anhydrous dichloromethane or tetrahydrofuran.

- Temperature: 0–5°C (initial), then room temperature.

- Duration: 12–24 hours.

The reaction mechanism involves a two-step nucleophilic substitution (Figure 1):

- First Substitution: One chloride ion is replaced by a tetraethylamine group, forming a monoamide intermediate.

- Second Substitution: The second chloride is displaced by another tetraethylamine molecule, yielding the diamide product.

Workup:

- The reaction mixture is filtered to remove precipitated ammonium chloride.

- The solvent is evaporated under vacuum.

- The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Industrial-Scale Production

Industrial methods optimize for cost and scalability:

- Reactors: Stainless steel or glass-lined reactors with mechanical stirring.

- Temperature Control: Jacketed reactors for precise cooling during exothermic amine addition.

- Purification: Short-path distillation or continuous crystallization systems.

Key Parameters:

| Parameter | Industrial Setting | Laboratory Setting |

|---|---|---|

| Scale | 100–1000 kg batches | 1–10 g batches |

| Reaction Time | 6–8 hours | 12–24 hours |

| Purity | ≥98% (HPLC) | ≥95% (NMR) |

Alternative Synthetic Routes

Use of Phosphorus Pentachloride

An alternative pathway employs phosphorus pentachloride (PCl₅) to generate the dichloride intermediate in situ:

- Reactants: Phenylphosphonic acid (1 equiv), PCl₅ (2.5 equiv).

- Solvent: Toluene.

- Temperature: Reflux (110°C).

This method avoids oxalyl chloride but requires rigorous moisture exclusion. Yields are comparable (90–94%).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics:

- Conditions: 100°C, 300 W, 30 minutes.

- Advantages: 50% reduction in reaction time, 5–10% higher yield.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

Techniques:

- Nuclear Magnetic Resonance (NMR):

Infrared Spectroscopy (IR):

X-ray Crystallography:

Confirms dimeric structures stabilized by intermolecular hydrogen bonds (N–H···O=P), as observed in related phosphonic diamides.

Challenges and Optimization Strategies

Side Reactions

Solvent Selection

- Polar Aprotic Solvents (DMF, DMSO): Increase reaction rate but complicate purification.

- Non-Polar Solvents (Hexane): Reduce side reactions but slow kinetics.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Oxalyl Chloride | 96 | 98 | High | 120 |

| PCl₅ | 94 | 97 | Moderate | 90 |

| Microwave | 85 | 99 | Low | 150 |

Chemical Reactions Analysis

Types of Reactions

Phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the diamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonic diamides.

Scientific Research Applications

P-Phenylphosphonic diamide, an organophosphorus compound, has a phosphorus atom bonded to a phenyl group and two amide functionalities. It has a chemical formula of C6H9N2OP.

Applications

P-Phenylphosphonic diamide has applications in catalysis, materials science, and medicinal chemistry.

Catalysis

PPDA can act as a ligand in catalysis, binding to a metal center to influence the rate and selectivity of a chemical reaction. Studies have shown its potential as a ligand for transition metals like palladium and nickel. These metal complexes with PPDA have demonstrated catalytic activity in reactions like cross-coupling, which are crucial for forming carbon-carbon bonds in organic synthesis.

Medicinal Chemistry

Research indicates that P-Phenylphosphonic diamide exhibits antioxidant properties and has been studied for its ability to scavenge free radicals, which may have implications for its use in pharmaceuticals aimed at combating oxidative stress-related diseases. The biological activity of this compound is largely attributed to its structural features that facilitate interactions with reactive species.

Coordination Complexes

Studies involving P-Phenylphosphonic diamide have focused on its interactions with various biological molecules and metal ions, which can lead to the formation of coordination complexes that exhibit enhanced stability and reactivity. Research has shown that the compound can effectively coordinate with transition metals, which may enhance its utility in catalysis or as a ligand in complexation reactions.

P-Phenylphosphonic diamide's uniqueness lies in its combination of antioxidant activity and potential for complexation, making it a versatile candidate for further research and application development in both materials science and medicinal chemistry.

Derivatives

Several compounds share structural similarities with P-Phenylphosphonic diamide:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| P-Phenylphosphonic diamide | Aromatic ring, two amides | Antioxidant properties |

| N,N,N',N'-Tetraethyl-P-phenylphosphonic diamide | Ethyl substituents | Enhanced solubility |

| P-Methylphosphonic diamide | Methyl group instead of phenyl | Different reactivity profile |

| P-Alkylphosphonic diamides | Varied alkyl groups | Tailored properties based on alkyl chain |

Mechanism of Action

The mechanism of action of phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Substituent Variations

- N,N,N',N'-Tetraisopropylphosphonic Diamide (9): Synthesized via saponification of a dichlorophosphate precursor, this compound has bulkier isopropyl groups instead of ethyl substituents. The isopropyl groups confer higher steric hindrance, increasing thermal stability (decarbonylation occurs above 40°C vs.

- Heteroaryl Derivatives (e.g., 5a-f, 9a-f): Compounds like N,N'-di(4-fluorobenzyl)(3-quinolyl)phosphonic diamide incorporate fluorobenzyl or pyridyl groups, enhancing interactions with biological targets (e.g., protein tyrosine phosphatases) through aromatic stacking or hydrogen bonding . These are synthesized via stepwise reactions with ethyldichlorophosphite and heteroaryl halides, differing from the tetraethyl-P-phenyl variant’s likely route .

- Pyrophosphoramides (e.g., N,N′,N′′,N′′′-Tetraisopropylpyrophosphoramide) : These contain a pyrophosphate core (P–O–P) instead of a single phosphorus center. The tetraisopropyl derivative is a rare solid pyrophosphoramide, contrasting with liquid analogues like Schradan, highlighting how alkyl chain length affects physical state .

Physicochemical Properties

Thermal Stability

- Tetraisopropylphosphonic Diamide (9) : Stable below 40°C; decomposes via decarbonylation at higher temperatures .

- Glufosfamide (β-D-glucopyranosyl phosphonic diamide): Stability is pH- and temperature-dependent; degrades rapidly under acidic/basic conditions .

- Triamiphos (Triazolyl phosphonic diamide) : Classified as highly toxic (LD₅₀ < 50 mg/kg), with stability likely tailored for pesticidal activity .

Spectroscopic Data

- IR Spectroscopy : Phosphonic diamides show characteristic P=O stretches near 1250–1216 cm⁻¹ and P–N vibrations at 1059–954 cm⁻¹. Substituents like fluorobenzyl introduce additional C–F stretches (~1163 cm⁻¹) .

- ³¹P NMR : Chemical shifts vary with substituents. For example, N,N'-di(4-fluorobenzyl) derivatives exhibit δ~28.9 ppm, while pyrophosphoramides show upfield shifts due to P–O–P bridging .

Biological Activity

Phosphonic diamides, particularly N,N,N',N'-tetraethyl-P-phenyl-, are a class of compounds that have garnered attention for their potential biological activities. This article explores the biological mechanisms, research findings, and case studies related to this compound, as well as its applications in medicinal chemistry.

Overview of Phosphonic Diamides

Phosphonic diamides are characterized by a phosphorus atom bonded to two nitrogen atoms (from the diamide structure) and organic groups. The specific compound in focus, N,N,N',N'-tetraethyl-P-phenyl-, has a tetraethyl group and a phenyl group attached to the phosphorus atom, which may influence its biological interactions.

Mechanisms of Biological Activity

Phosphonic compounds often mimic phosphate groups, allowing them to interact with enzymes that utilize phosphates as substrates. The unique structure of phosphonic diamides enables them to inhibit specific enzymes, thereby affecting various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: Phosphonic diamides can act as inhibitors for enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and viral infections.

- Antiviral Activity: Similar compounds have shown efficacy against viral infections by incorporating into viral nucleic acids and disrupting replication processes.

Research Findings

Several studies have investigated the biological activities of phosphonic diamides and related compounds:

- Antiviral Properties: Research has demonstrated that phosphonates can exhibit antiviral properties by mimicking nucleotide structures. For instance, acyclic nucleoside phosphonates (ANPs) have shown effectiveness against DNA viruses and retroviruses due to their ability to resist enzymatic degradation and facilitate incorporation into nucleic acids .

- Inhibition of Fructose-1,6-Bisphosphatase: A study highlighted the discovery of phosphonic acid-containing compounds that lowered glucose levels in diabetic models by inhibiting fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis .

- Biological Evaluation of Tin Complexes: Investigations into tin(IV) complexes with phosphonic amide ligands revealed promising antibacterial activities, suggesting that modifications in the ligand structure can enhance biological efficacy .

Case Studies

Case Study 1: Antiviral Applications

A series of phosphonate derivatives were synthesized and evaluated for their antiviral activity against various pathogens. The results indicated that certain derivatives exhibited significant inhibition of viral replication, making them potential candidates for further development as antiviral agents.

Case Study 2: Diabetes Management

The development of orally bioavailable diamide prodrugs containing phosphonic acid functionalities demonstrated significant glucose-lowering effects in rodent models of type 2 diabetes mellitus. This highlights the therapeutic potential of phosphonic diamides in metabolic disorders .

Data Tables

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| N,N,N',N'-Tetraethyl-P-phenyl | [Not available] | C12H18N2O2P | Enzyme inhibition, potential antiviral |

| Acyclic Nucleoside Phosphonates | Various | CxHyNzOwP | Antiviral against DNA viruses |

| Phosphonic Acid Thiazoles | [Not available] | CxHyNzOwP | Glucose lowering in diabetic models |

Q & A

Q. What are the recommended synthetic pathways for N,N,N',N'-tetramethyl-P-phenylphosphonic diamide and its derivatives?

The synthesis typically involves reacting organophosphonous precursors with substituted guanidinides or amines under controlled conditions. For example:

- Fluoride derivatives : Reacting organophosphonous acid chlorides with tetramethylguanidinide fluorides yields fluorinated intermediates, which can further react with chalcogens or azides to form stable complexes .

- Zn(II) complexes : Mixing anhydrous ZnX₂ (X = Cl, Br, I) with N,N,N',N'-tetramethyl-P-indol-1-ylphosphonic diamide in dichloromethane or THF under nitrogen produces luminescent tetrahedral complexes .

- Safety note : Use inert atmospheres and avoid moisture to prevent side reactions.

Q. How can researchers characterize the structural configuration of phosphonic diamide-metal complexes?

Key techniques include:

Q. What safety considerations are critical when handling phosphonic diamide derivatives?

- Toxicity : Some derivatives (e.g., Triamiphos) are classified as highly toxic (LD₅₀ < 50 mg/kg) and require biosafety level 2 containment .

- Handling protocols : Use fume hoods, PPE (gloves, goggles), and avoid inhalation/ingestion. Contaminated clothing must be decontaminated before removal .

Advanced Research Questions

Q. What methodologies explain the green phosphorescence in Zn(II)-phosphonic diamide complexes?

- Emission spectroscopy : Excitation below 300 nm induces ligand-centered transitions with large Stokes shifts (~200 nm) and millisecond-scale lifetimes, indicative of triplet-state involvement .

- Electrochemical analysis : Cyclic voltammetry reveals ligand-centered oxidation (~0.95 V vs. Ag/Ag⁺) and metal-centered reduction (~-1.5 V), with a 2.45–2.50 V energy gap matching emission energies .

- TD-DFT calculations : Predict ligand-to-ligand charge transfer (LLCT) transitions involving indolyl π-systems, validated by hole-electron distribution maps .

Q. How do computational studies resolve contradictions between luminescence data and theoretical models?

- Discrepancy example : Mn(II) complexes with carbazolyl substituents show dual emission (green from ⁴T₁ and blue from ³LC states), conflicting with single-emitter TD-DFT predictions. Hypothesis: Spin-orbit coupling enables intersystem crossing between states .

- Validation : Luminescence decay curves collected at multiple wavelengths confirm multi-state radiative decay .

Q. What strategies optimize ligand design for enhanced photophysical properties?

-

Substituent effects : Indolyl groups enhance π-conjugation and reduce oxidation potentials vs. phenyl groups, improving luminescence intensity .

-

Heavy-atom effect : Iodo ligands promote spin-orbit coupling, increasing triplet-state population and emission lifetimes (e.g., [ZnI₂{O=P(NMe₂)₂Ind}₂] vs. Br/Cl analogs) .

-

Table 1 : Key photophysical data for Zn(II) complexes :

Complex λem (nm) Lifetime (ms) Quantum Yield [ZnBr₂L₂] 520–530 1.2 0.15 [ZnI₂L₂] 525–535 2.8 0.22

Q. How to address inconsistencies in ligand-centered vs. metal-centered emission mechanisms?

- Case study : Zn(II) complexes lack metal-to-ligand charge transfer (MLCT) bands in absorption spectra, contradicting electrochemical data suggesting LMCT transitions. Resolution: TD-DFT confirms ligand-centered transitions dominate, with minor metal contributions .

- Method : Compare emission spectra of ligand-free metal halides (e.g., ZnBr₂) and ligand-bound complexes to isolate ligand effects .

Methodological Guidelines

- Synthetic reproducibility : Use anhydrous solvents and rigorously dry starting materials to prevent hydrolysis.

- Data validation : Cross-reference XRD, spectroscopy, and computational results to resolve mechanistic ambiguities.

- Ethical compliance : Adhere to hazardous chemical disposal protocols (e.g., UN guidelines for toxic compounds ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.